molecular formula C4H14Cl2N2O B2861307 (3-Aminopropyl)(methoxy)amine dihydrochloride CAS No. 145494-52-6

(3-Aminopropyl)(methoxy)amine dihydrochloride

Cat. No.: B2861307
CAS No.: 145494-52-6
M. Wt: 177.07
InChI Key: VNZLTHKSMBUAON-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methoxy)amine dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methoxy)amine dihydrochloride involves the reaction of 3-aminopropylamine with methoxyamine under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methoxy)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3-Aminopropyl)(methoxy)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Aminopropyl)(methoxy)amine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research applications .

Biological Activity

(3-Aminopropyl)(methoxy)amine dihydrochloride, with the molecular formula C4H14Cl2N2O and CAS number 145494-52-6, is a versatile compound used extensively in scientific research. Its unique properties make it suitable for various applications in chemistry and biology, particularly in enzyme studies and protein interactions. This article delves into its biological activity, mechanisms, and research findings.

PropertyDescription
Molecular Weight 177.07 g/mol
IUPAC Name N'-methoxypropane-1,3-diamine; dihydrochloride
InChI Key VNZLTHKSMBUAON-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as a ligand that interacts with proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Protein Interaction : It can affect protein-protein interactions, potentially influencing signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing ammonium groups. Cationic polymers, which include amines like this compound, have shown significant antimicrobial activity against various pathogens:

  • Mechanism : The cationic nature allows these compounds to disrupt bacterial cell membranes, leading to cell lysis.
  • Comparison with Other Compounds : Research indicates that compounds with primary or secondary ammonium groups exhibit higher antimicrobial activity than those with quaternary ammonium groups .

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated varying degrees of cytotoxic effects:

  • Cell Lines Tested : Commonly tested lines include MDA-MB-468 (breast cancer) and HT29 (colon cancer).
  • Findings : Some derivatives of related compounds showed low micromolar GI50 values, indicating potential as antitumor agents .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of cationic polymers similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that:

  • Gram-positive bacteria were more susceptible compared to Gram-negative strains due to structural differences in their cell walls.
  • The minimum inhibitory concentration (MIC) was notably lower for Gram-positive bacteria, suggesting a promising application in developing antimicrobial agents .

Study 2: Antitumor Potential

Another significant study focused on synthesizing methoxy-substituted isoflavones as potential antitumor agents. The findings revealed:

  • Certain derivatives exhibited potent growth inhibition in breast cancer cell lines.
  • The mechanism involved inducing cytochrome P450 activity, enhancing the bioactivation of these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(3-Aminopropyl)(methoxy)methylamine dihydrochlorideAmineModerate antimicrobial activity
(3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochlorideAminePotential antitumor properties

The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions, making it a valuable tool in scientific research.

Properties

IUPAC Name

N'-methoxypropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLTHKSMBUAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (0.037 mol) of N-(3-bromophenyl)-phthalimide, 6.2 g (0.075 mol) of methoxyamine hydrochloride and 15.0 g of sodium carbonate are suspended in 150 ml of ethanol and refluxed for 12 hours. After cooling, the salts are separated off by filtration and the solvent is removed. The oil which remains is treated with ethyl acetate, the insoluble residue is separated off and the solvent is removed. The oil which remains is taken up in 25 ml of ethanol and 1.15 g (0.023 mol) of hydrazine hydrate is added. The solution is stirred for 30 minutes at 80° C. After the addition of 3 ml of concentrated hydrochloric acid the mixture is stirred for a further 30 minutes at 80° C. 10 ml of water is then added and the whole filtered. Concentration and recrystallization from ethanol give the desired product as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.